4-Benzyloxyindole-3-carboxaldehyde
Overview
Description
4-Benzyloxyindole-3-carboxaldehyde: is a chemical compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . It is characterized by the presence of a benzyloxy group attached to the fourth position of the indole ring and a carboxaldehyde group at the third position. This compound is a yellow crystalline solid and is primarily used in organic synthesis and research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-benzyloxyindole-3-carboxaldehyde, have a wide range of biological properties, including antibacterial, antiviral, antifungal, and antioxidant activities .
Mode of Action
This compound is an analog of psilocin that is synthesized by the condensation of formylbenzene with indole-3-carboxaldehyde . It has been shown to act as a formylating agent, which can be used in the synthesis of other compounds
Biochemical Pathways
Indole-3-carboxaldehyde, a related compound, undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form several derivatives . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
Given its role as a formylating agent, it may contribute to the synthesis of other bioactive compounds .
Biochemical Analysis
Biochemical Properties
It is known to be a formylating agent, suggesting that it may interact with various enzymes, proteins, and other biomolecules in the process of formylation
Molecular Mechanism
As a formylating agent, it likely exerts its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression
Metabolic Pathways
Given its role as a formylating agent, it may interact with enzymes or cofactors involved in formylation processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxyindole-3-carboxaldehyde can be achieved through several methods. One common approach involves the reaction of indole with methyl bromide to obtain 4-bromoindole. This intermediate is then reacted with benzyl alcohol, followed by condensation, oxidation, and dehydration reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxyindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-Benzyloxyindole-3-carboxylic acid.
Reduction: 4-Benzyloxyindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxyindole-3-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biochemical pathways and as a probe for enzyme activity.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Comparison with Similar Compounds
- 4-Hydroxyindole-3-carboxaldehyde
- 4-Methoxyindole-3-carboxaldehyde
- 4-Benzyloxyindole-3-methanol
Comparison: 4-Benzyloxyindole-3-carboxaldehyde is unique due to the presence of both benzyloxy and carboxaldehyde functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, such as 4-Hydroxyindole-3-carboxaldehyde and 4-Methoxyindole-3-carboxaldehyde, the benzyloxy group provides additional stability and reactivity, making it suitable for a broader range of applications .
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDDLFAUSUSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426780 | |
Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7042-71-9 | |
Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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